9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
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Overview
Description
9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolinones. This compound is characterized by its fused triazole and quinazoline rings, which confer unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves a multi-component reaction. One efficient method involves the condensation of 3-amino-1,2,4-triazole with dimedone and various aromatic aldehydes in the presence of a catalyst such as anthranilic acid . This one-pot reaction is carried out under mild conditions, often in solvents like ethanol or acetic acid, at temperatures around 60°C . The reaction yields high purity products without the need for chromatographic separation.
Industrial Production Methods
Industrial production of this compound can leverage green chemistry principles by using deep eutectic solvents. For instance, a novel natural deep eutectic solvent prepared from glucose, pregabalin, and urea has been used to catalyze the synthesis of quinazolinone derivatives . This method offers several advantages, including mild reaction conditions, high yields, and the possibility of catalyst reusability.
Chemical Reactions Analysis
Types of Reactions
9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and quinazoline moieties.
Cyclization: The formation of the triazoloquinazoline ring itself is a cyclization reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with modified triazole or quinazoline rings.
Reduction Products: Reduced derivatives with altered electronic properties.
Scientific Research Applications
9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, and antioxidant agent.
Biological Research: Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or modulator of cellular signaling pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[1,5-a]quinazoline
- 1,2,4-Triazolo[4,3-c]quinazoline
- 1,2,4-Triazolo[4,3-a]quinazoline
Uniqueness
9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other triazoloquinazoline derivatives and can lead to different pharmacological profiles and therapeutic potentials.
Properties
IUPAC Name |
9-(3-bromophenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O/c22-15-9-4-8-14(12-15)19-18-16(10-5-11-17(18)27)23-21-24-20(25-26(19)21)13-6-2-1-3-7-13/h1-4,6-9,12,19H,5,10-11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCWGLJGWYETHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC(=CC=C5)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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